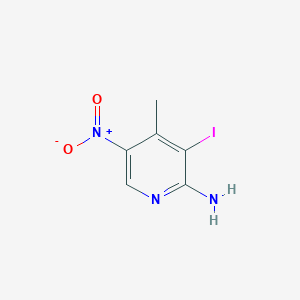![molecular formula C56H44N2 B15249511 N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine is a complex organic compound with the molecular formula C56H44N2. This compound is known for its unique structure, which includes four p-tolyl groups attached to a bianthracene core. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine typically involves the reaction of 9,9’-bianthracene-10,10’-diamine with p-tolyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as chromatography and crystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the p-tolyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted bianthracenes .
Wissenschaftliche Forschungsanwendungen
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism of action of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N10,N10,N10’,N10’-Tetra-p-tolyl-9,9’-bianthracene-10,10’-diamine
- N10,N10’-Diphenyl-N10,N10’-dinaphthyl-9,9’-bianthracene-10,10’-diamine
- 9,10-Bis[N,N-di(p-tolyl)amino]anthracene
- 10,10’-Dibromo-9,9’-bianthracene
- 2,7,9,9-Tetramethyl-9,10-dihydroacridine
Uniqueness
N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine is unique due to its specific arrangement of p-tolyl groups and its bianthracene core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C56H44N2 |
|---|---|
Molekulargewicht |
745.0 g/mol |
IUPAC-Name |
10-[10-(4-methyl-N-(4-methylphenyl)anilino)anthracen-9-yl]-N,N-bis(4-methylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C56H44N2/c1-37-21-29-41(30-22-37)57(42-31-23-38(2)24-32-42)55-49-17-9-5-13-45(49)53(46-14-6-10-18-50(46)55)54-47-15-7-11-19-51(47)56(52-20-12-8-16-48(52)54)58(43-33-25-39(3)26-34-43)44-35-27-40(4)28-36-44/h5-36H,1-4H3 |
InChI-Schlüssel |
MHDPSZLABGCAQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


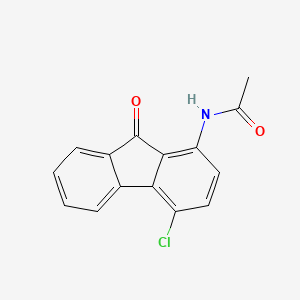

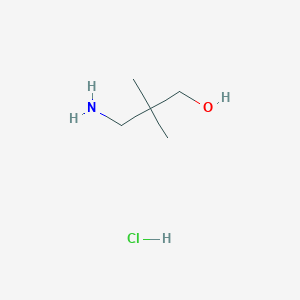
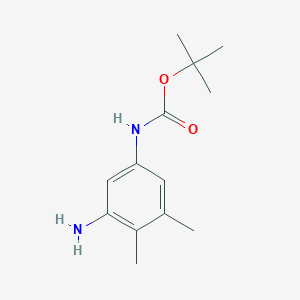
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
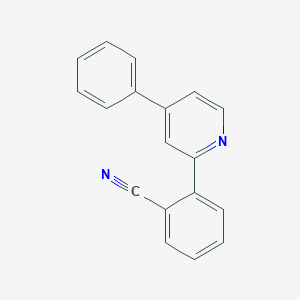

![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
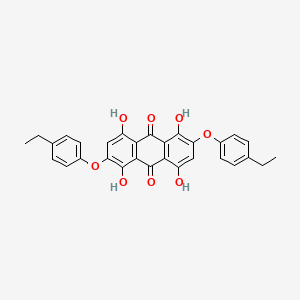
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
